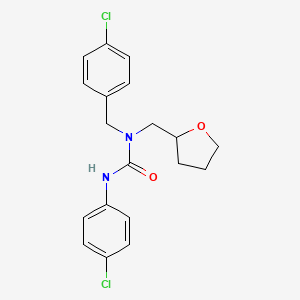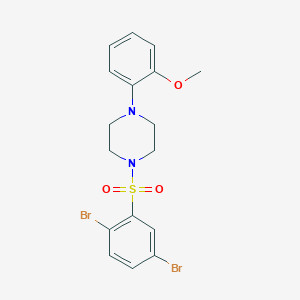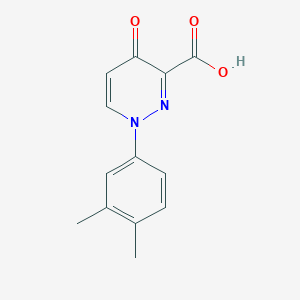
Cyanamide, N-(6-chloro-2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is a chemical compound with the molecular formula C8H4ClN3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety measures are in place due to the use of toxic reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-aminobenzothiazole: A precursor in the synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-.
2-Chlorobenzothiazole: Another benzothiazole derivative with similar chemical properties.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is unique due to the presence of both the cyanamide and benzothiazole moieties in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
924867-90-3 |
|---|---|
Molecular Formula |
C8H4ClN3S |
Molecular Weight |
209.66 g/mol |
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H4ClN3S/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H,11,12) |
InChI Key |
SFTKSGCDJWWPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)








